1-(3-methoxyphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzo[d]imidazole and pyrrolidinone rings are likely to contribute to the rigidity of the molecule, while the phenoxy group could provide some flexibility .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds containing benzo[d]imidazole rings are known to undergo a variety of chemical reactions. These could include electrophilic substitution on the benzene ring or reactions involving the imidazole nitrogen atoms .Scientific Research Applications
Synthesis and Biological Activity :
- Research on the synthesis and biological activity of compounds with structures similar to the specified chemical, focusing on their potential as antiulcer agents, demonstrates the ongoing interest in developing new therapeutic agents based on complex molecular designs. For instance, the synthesis of new imidazo[1,2-a]pyridines as potential antiulcer agents highlights efforts in this area, despite the specific compounds not showing significant antisecretory activity but demonstrating good cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).
Efficient Syntheses and Novel Derivatives :
- The development of novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives through efficient synthesis processes showcases the chemical versatility and potential applications in various fields, including material science and drug development (Goli-Garmroodi et al., 2015).
Heterocycles Synthesis :
- The synthesis of heterocycles from Pyrazoloylhydroximoyl Chloride leading to various derivatives, including imidazo[1,2-a]pyridine, highlights the broad interest in creating complex heterocyclic structures for diverse applications, ranging from pharmaceuticals to materials science (Zohdi et al., 1997).
N-Heterocyclic Carbene Ligands :
- Research into N-heterocyclic carbene ligands for catalysis, such as the development of diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidenes for Cu-catalyzed direct C–H carboxylation with CO2, underscores the relevance of complex molecules in advancing catalytic methodologies (Park et al., 2017).
Safety and Hazards
The safety and hazards associated with this compound are not known without specific toxicity data. As with all chemicals, it should be handled with care, following standard safety procedures.
Future Directions
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-[2-(2-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-3-9-21-10-4-7-15-27(21)35-17-16-31-26-14-6-5-13-25(26)30-29(31)22-18-28(33)32(20-22)23-11-8-12-24(19-23)34-2/h3-8,10-15,19,22H,1,9,16-18,20H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARATXIGCYHOBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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